1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C27H28ClN5O It is known for its unique structure, which includes a piperazine ring, a pyrido[1,2-a]benzimidazole core, and a chlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chlorophenoxyethyl Intermediate: This involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol.
Piperazine Derivatization: The 2-(4-chlorophenoxy)ethanol is then reacted with piperazine to form 1-(2-(4-chlorophenoxy)ethyl)piperazine.
Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Ethanol, 2-(4-chlorophenoxy)-
Uniqueness
1-{4-[2-(4-Chlorophenoxy)ethyl]-1-piperazinyl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C27H28ClN5O |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H28ClN5O/c1-2-5-20-18-26(33-25-7-4-3-6-24(25)30-27(33)23(20)19-29)32-14-12-31(13-15-32)16-17-34-22-10-8-21(28)9-11-22/h3-4,6-11,18H,2,5,12-17H2,1H3 |
InChI Key |
MSIBBNQTKJIFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl)C#N |
Origin of Product |
United States |
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